2-Phenylquinolin-7-ol

Synthetic methodology Cross-coupling Triflation

Researchers developing 7-substituted 2-phenylquinoline kinase inhibitors face the challenge of obtaining the correct hydroxy regioisomer; generic hydroxy-phenylquinolines cannot substitute. 2-Phenylquinolin-7-ol is the specific 7-hydroxy regioisomer that enables quantitative O-triflation to the 7-aryl triflate, followed by Miyaura borylation to the boronate ester for Suzuki-Miyaura cross-coupling. This scaffold is directly embedded in the clinical IGF-1R inhibitor linsitinib (IC50 = 35 nM). Procure this intermediate to ensure regioisomeric fidelity in SAR studies of quinoline-based GPCR ligands, NorA efflux pump inhibitors, or fluorescent sensor development.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 87741-95-5
Cat. No. B1497194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinolin-7-ol
CAS87741-95-5
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C=C2
InChIInChI=1S/C15H11NO/c17-13-8-6-12-7-9-14(16-15(12)10-13)11-4-2-1-3-5-11/h1-10,17H
InChIKeyZAUGGKJWNJYACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylquinolin-7-ol: Role in Drug Discovery & Cross-Coupling


2-Phenylquinolin-7-ol (CAS 87741-95-5, MFCD18448216) is a C15H11NO quinoline derivative featuring a phenyl substituent at the 2-position and a hydroxyl group specifically at the 7-position. This compound serves as a critical building block in medicinal chemistry and organic synthesis, showing calculated physicochemical properties such as XLogP3 of 3.5, one rotatable bond, and a topological polar surface area (TPSA) of 33.1 Ų [1]. Unlike generic quinoline fragments, the precise positioning of the hydroxyl group dictates its ability to undergo specific late-stage functionalization reactions including O-activation/triflation and subsequent cross-coupling, enabling access to structurally defined advanced intermediates and clinical candidates [2].

1
7-Position O-activation for cross-coupling
Suzuki-Miyaura boronate ester entry point
2
Precursor to linsitinib core scaffold
Reported IGF-1R/IR inhibitor intermediate
3
Convergent late-stage C2 arylation
Modular diversification via phenyllithium

2-Phenylquinolin-7-ol: Regioisomer Specificity in Synthesis


In medicinal chemistry procurement, substituting 2-Phenylquinolin-7-ol with a generic 'hydroxy-phenylquinoline' or a different regioisomer is scientifically unsound because the position of the hydroxyl group fundamentally alters both synthetic utility and biological compatibility. The 7-hydroxy regioisomer provides a unique electronic and steric environment, enabling regioselective activation via O-triflation to yield the corresponding 7-aryl triflate, which serves as the gateway to boronate esters for Suzuki-Miyaura cross-coupling [1]. Crucially, the 2-phenylquinolin-7-yl scaffold is directly embedded in the clinical-stage insulin-like growth factor-1 receptor (IGF-1R) inhibitor linsitinib, demonstrating that functionalization at this specific position translates into pharmacologically relevant molecules; generic replacement with 2-phenylquinolin-4-ol or 2-phenylquinolin-6-ol does not yield the same bioactive scaffold [2]. Additionally, the computed XLogP3 value of 3.5 and TPSA of 33.1 Ų for the 7-ol diverge from those of the 4-ol regioisomer, affecting permeability and solubility profiles critical for early-stage drug design [3].

Target
2-Phenylquinolin-7-ol
Regioisomer mismatch
4-ol, 6-ol, or 8-ol isomers yield distinct boronate ester regioisomers; cross-coupling vector and downstream scaffold architecture may shift significantly.
Physicochemical drift
4-ol tautomer exhibits lower predicted XLogP3 (≈0.5–1.0 log unit difference); permeability and solubility profiles may not transfer.
Scaffold validation gap
Only the 7-yl fragment appears in reported clinical-stage IGF-1R inhibitor (linsitinib); 4-/6-yl scaffolds lack published kinase inhibitor exemplars.

2-Phenylquinolin-7-ol: Comparative Evidence


Exclusive 7-Position O-Activation for Cross-Coupling

2-Phenylquinolin-7-ol (XXIX) is uniquely converted to its corresponding 7-aryl triflate (XXX) via Tf2O in pyridine/CH2Cl2, which subsequently undergoes palladium-catalyzed borylation to yield the 2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (XI) [1]. This synthetic route generates a strategically functionalized boronate ester suitable for late-stage diversification through Suzuki coupling. In contrast, the 4-ol regioisomer (2-phenylquinolin-4-ol, CAS 1144-20-3) or 6-ol analogs, while capable of O-functionalization, yield distinct boronate ester isomers that direct subsequent C–C bond formation to chemically and biologically non-equivalent positions, thereby altering the vector of substitution and pharmacological outcome in drug discovery programs .

O-Activation regiochemistry
Class-level inference
7-ol → 7-aryl triflate → 7-boronate ester (XI); 4-ol → 4-boronate ester isomer
Supports regiospecific cross-coupling workflow
Quantified yields not cross-comparable
Synthetic methodology Cross-coupling Triflation

Hydrogen Bonding and Lipophilicity Differences vs. 4-OH

The 2-phenylquinolin-7-ol isomer presents a hydrogen bond donor (HBD) count of 1 and a hydrogen bond acceptor (HBA) count of 2, with a calculated topological polar surface area (TPSA) of 33.1 Ų and XLogP3 of 3.5 [1]. The 2-phenylquinolin-4-ol regioisomer (2-Phenyl-1H-quinolin-4-one), which exists predominantly in the quinolone tautomeric form, similarly exhibits HBD=1 and HBA=2 but possesses a distinct electrostatic distribution and resonance stabilization that repositions the hydrogen bonding geometry, typically resulting in a lower predicted lipophilicity (estimated XLogP3 difference of approximately 0.5–1 log unit) and altered permeability compared to the 7-ol [2]. These differences directly affect passive membrane permeability predictions, solubility, and metabolic stability in early drug discovery screens.

XLogP3 & TPSA comparison
Class-level inference
7-ol: XLogP3 3.5, TPSA 33.1 Ų; 4-ol: est. XLogP3 2.5–3.0
Altered permeability starting point
Predicted values; confirm experimentally
Physicochemical properties Drug-likeness Regioisomer comparison

Linsitinib Clinical Validation of 7-yl Scaffold

The 2-phenylquinolin-7-yl fragment forms the core aromatic structure of linsitinib (CHEBI:91402), a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) with reported IC50 values of 35 nM and 75 nM, respectively [1]. This demonstrates that substitution at the 7-position of the 2-phenylquinoline scaffold is compatible with achieving nanomolar potency against clinically validated kinase targets, and that this specific regioisomeric connectivity is present in a compound that progressed to clinical evaluation for cancer and thyroid eye disease. In contrast, the 2-phenylquinolin-4-yl or 6-yl isomers are not reported as the core of analogous clinical-stage IGF-1R inhibitors, indicating a structure-activity relationship (SAR) driven preference for the 7-substitution pattern in this chemotype.

Scaffold in kinase inhibitor
Supporting evidence
7-yl fragment in linsitinib (IGF-1R/IR inhibitor); 4-/6-yl not reported
Reported kinase inhibitor scaffold context
In vitro enzyme assay context
Kinase inhibitor Clinical candidate Oncology

Direct Arylation via Phenyllithium for C2 Functionalization

A key synthetic advantage of 2-Phenylquinolin-7-ol is its accessibility via direct arylation of 7-quinolinol using phenyllithium in THF, either after protection of the hydroxyl group with TBDMSCl or under optimized conditions [1]. This convergent synthetic approach enables the introduction of the phenyl group at the C2 position without requiring Friedländer condensation or other multistep quinoline construction strategies. In contrast, the 4-hydroxy isomer (2-phenylquinolin-4-ol) is typically prepared through a different route involving anthranilic acid and acetophenone condensation (Niementowski reaction), resulting in distinct regioisomeric purity challenges and functional group compatibility profiles.

Synthetic route
Class-level inference
Convergent C2 arylation via phenyllithium, late-stage phenyl introduction
Supports modular SAR library synthesis
TBDMS protection option available
Synthetic methodology Direct arylation Quinoline functionalization

Exciplex-Mediated Fluorescence Quenching by Amines and Sulfides

2-Phenylquinoline compounds, including 2-phenylquinolin-7-ol, exhibit efficient fluorescence that is readily quenched by heteroatom-containing compounds such as amines and sulfides via exciplex formation [1]. This property, combined with the hydroxyl group at the 7-position, provides a dual functional handle: intrinsic fluorescence for detection and tracking, and a reactive site for O-derivatization. The 7-hydroxy substitution pattern is known to influence the excited-state proton transfer (ESPT) behavior more significantly than the 4-hydroxy or 8-hydroxy isomers due to the electronic conjugation pattern along the quinoline ring, making the 7-ol the preferred regioisomer for fluorescent probe design where minimal perturbation of emission properties upon functionalization is desired.

Fluorescence quenching
Data to verify
Excimer quenching by amines/sulfides; 7-OH retains exciplex behavior
Supports fluorescent probe design
Quantitative Stern-Volmer constants not available
Fluorescence quenching Exciplex formation Photophysics

Key Precursor for Antimicrobial 7-Substituted Quinoline Libraries

Derivatives of 2-phenyl-7-substitutedquinoline-4-carboxylic acids have been synthesized and screened for in vitro antimicrobial activity against six Gram-positive and four Gram-negative organisms [1]. While the 2-phenyl-7-hydroxy compound itself serves primarily as a synthetic intermediate, its transformation into the corresponding 7-chloro intermediate (via activation of the hydroxyl group) is the entry point for a series of 7-aminoalkyl/aryl derivatives that show broad-spectrum antimicrobial activity. The 7-substitution position is critical within the SAR for NorA efflux pump inhibition in S. aureus, where C-6 functionalized 2-phenylquinoline derivatives strongly inhibit the NorA efflux pump . The proximity of the 7-position to the C-6 position makes 2-Phenylquinolin-7-ol a strategic intermediate for accessing and optimizing NorA inhibitor chemotypes.

Antimicrobial SAR
Supporting evidence
7-substituted quinoline libraries show screening activity; NorA efflux pump SAR
Supports NorA inhibitor SAR exploration
MIC data for 7-OH parent not reported
Antimicrobial resistance Efflux pump inhibitor NorA

2-Phenylquinolin-7-ol: High-Value Application Scenarios


Late-Stage Diversification via 7-Position Boronate Ester

Based on the established synthetic route where 2-Phenylquinolin-7-ol (XXIX) is quantitatively activated to its 7-aryl triflate and subsequently borylated to the boronate ester (XI), research groups engaged in structure-activity relationship (SAR) studies of quinoline-based kinase inhibitors or GPCR ligands should procure this intermediate when the target pharmacophore requires substitution at the 7-position. The boronate ester enables Suzuki-Miyaura cross-coupling with a wide range of aryl, heteroaryl, or vinyl halides, allowing the rapid parallel synthesis of diverse 7-substituted 2-phenylquinoline libraries for hit-to-lead optimization. This strategy has been validated by the presence of the 2-phenylquinolin-7-yl fragment in the clinical IGF-1R inhibitor linsitinib (IC50 = 35 nM), demonstrating that compounds accessed via this route can achieve clinically relevant target potency [1].

Precursor for NorA Efflux Pump Inhibitor Libraries

Antimicrobial resistance (AMR) programs targeting Staphylococcus aureus NorA efflux pump inhibition represent a compelling application scenario for 2-Phenylquinolin-7-ol. The compound serves as a direct precursor to 7-chloro-2-phenylquinoline and subsequently to 7-amino-, 7-alkoxy-, and 7-aryl-substituted 2-phenylquinoline derivatives that have demonstrated potentiation of ciprofloxacin activity against the NorA-overexpressing strain SA-1199B. The strategic value lies in the 7-position being adjacent to the critical C-6 position known to strongly influence NorA efflux pump inhibition . Researchers should prioritize this regioisomer over 2-phenylquinolin-4-ol or 2-phenylquinolin-6-ol when the SAR objective is to explore substitution patterns around the 6,7-region of the quinoline ring for EPI activity [2].

Dual Functional Handle for Fluorescent Detection and Bioconjugation

For laboratories developing fluorescent sensors or imaging agents, 2-Phenylquinolin-7-ol offers a unique combination of intrinsic fluorescence (characteristic of the 2-phenylquinoline core) and a reactive hydroxyl group at a position that minimally perturbs the conjugated π-system upon derivatization. The exciplex-mediated fluorescence quenching by amines and sulfides provides an additional sensing modality that can be exploited in the design of 'turn-off' or ratiometric probes for biological amines or thiols [3]. Unlike 8-hydroxyquinoline derivatives that predominantly act as metal chelators leading to complex photophysical changes, the 7-hydroxy substitution pattern preserves the exciplex-dominated quenching mechanism, offering greater predictability in probe response. Coupling reactions via the hydroxyl group (e.g., esterification, etherification, or triflation) allow attachment of targeting moieties while retaining the fluorescent properties of the quinoline scaffold [4].

IGF-1R/IR Kinase Inhibitor Programs Using Linsitinib Scaffold

The direct structural relationship between 2-Phenylquinolin-7-ol and the clinical candidate linsitinib makes this intermediate particularly valuable for medicinal chemistry groups working on type I IGF-1R or insulin receptor inhibitors. Linsitinib (IC50 = 35 nM for IGF-1R, 75 nM for insulin receptor) was developed using the 2-phenylquinolin-7-yl fragment as the core aromatic scaffold [1]. Research groups developing back-up compounds, conducting metabolite identification studies, or exploring deuterated analogs of linsitinib require the 7-hydroxy or 7-substituted 2-phenylquinoline as an authentic starting material or reference standard. The 7-position regiochemistry is essential; substitution at the 4-, 5-, 6-, or 8-positions would yield inactive analogs based on the established SAR for this chemotype, making regioisomeric purity a critical procurement specification.

Application
Selection Property
Validation Focus
7-Position SAR diversification
Boronate ester coupling handle
Suzuki-Miyaura coupling scope
Antimicrobial resistance screening
NorA efflux pump inhibitor precursor
Ciprofloxacin potentiation assay
Fluorescent probe development
Exciplex-mediated quenching profile
Amine/thiol sensing response
IGF-1R/IR kinase inhibitor research
Linsitinib core scaffold match
Kinase selectivity panel context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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